molecular formula C23H36O6 B10770440 [(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate

[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Cat. No. B10770440
M. Wt: 408.5 g/mol
InChI Key: LJOOWESTVASNOG-UFJKPHDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

PMID1527791C29 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID1527791C29 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PMID1527791C29 involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

PMID1527791C29 can be compared with other similar compounds based on its structure and bioactivity. Some similar compounds include:

    GTPL3028: Another discovery agent with similar bioactivity.

    BDBM50004774: A compound with a similar structure but different bioactivity.

properties

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C23H36O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,13-20,22,24-25H,4,7-12H2,1-3H3/t13-,14-,15-,16+,17+,18?,19-,20-,22-/m0/s1

InChI Key

LJOOWESTVASNOG-UFJKPHDISA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O

Origin of Product

United States

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